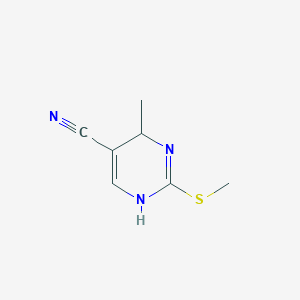

4-Methyl-2-(methylsulfanyl)-1,4-dihydropyrimidine-5-carbonitrile

Description

Properties

CAS No. |

89079-60-7 |

|---|---|

Molecular Formula |

C7H9N3S |

Molecular Weight |

167.23 g/mol |

IUPAC Name |

4-methyl-2-methylsulfanyl-1,4-dihydropyrimidine-5-carbonitrile |

InChI |

InChI=1S/C7H9N3S/c1-5-6(3-8)4-9-7(10-5)11-2/h4-5H,1-2H3,(H,9,10) |

InChI Key |

CXWFXTTWVNURJU-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=CNC(=N1)SC)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(methylthio)-1,4-dihydropyrimidine-5-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-methylthio-4-methylpyrimidine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(methylthio)-1,4-dihydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The methylthio group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran at low temperatures.

Substitution: Amines or thiols; reactions are often conducted in polar solvents like dimethylformamide or acetonitrile at elevated temperatures.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of 4-Methyl-2-(methylsulfanyl)-1,4-dihydropyrimidine-5-carbonitrile as an anticancer agent. Its structural properties allow it to interact with biological targets involved in cancer progression.

Case Study: Antitumor Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxic activity against various human cancer cell lines. The compound's mechanism of action was linked to the induction of apoptosis in cancer cells, with increased levels of caspase activity observed in treated samples.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 0.126 | Apoptosis Induction |

| A549 (Lung Cancer) | 0.150 | Caspase Activation |

| HeLa (Cervical Cancer) | 0.200 | Cell Cycle Arrest |

Antimicrobial Properties

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Its efficacy against various pathogens makes it a candidate for further development in treating infectious diseases.

Case Study: Antimicrobial Evaluation

A comparative study evaluated the antimicrobial activity of this compound against common bacterial strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 0.22 |

| Escherichia coli | 0.25 |

| Pseudomonas aeruginosa | 0.30 |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored, particularly regarding its effects on acetylcholinesterase and urease activities. This characteristic is particularly relevant for developing treatments for neurological disorders and urinary tract infections.

Case Study: Enzyme Inhibition

Research indicated that certain derivatives of this compound inhibited acetylcholinesterase activity effectively, which could be beneficial for Alzheimer's disease treatment.

| Enzyme | IC50 (μM) | Potential Application |

|---|---|---|

| Acetylcholinesterase | 0.050 | Alzheimer's Disease |

| Urease | 0.075 | Urinary Tract Infections |

Mechanism of Action

The mechanism of action of 4-Methyl-2-(methylthio)-1,4-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among similar dihydropyrimidine carbonitriles include:

- Substituents on the aryl ring (e.g., methoxy, dimethylphenyl).

- Functional groups (e.g., oxo vs. methyl at position 4).

Table 1: Physicochemical Comparison of Selected Analogs

Key Observations :

- The oxo group at position 6 (in compounds) versus the methyl group in the target compound may influence hydrogen bonding and solubility.

- The aryl substituents (methoxy vs. dimethylphenyl) correlate with melting point differences. For example, the methoxy-substituted analog has a higher melting point (300°C) than the dimethylphenyl variant (266–268°C), likely due to enhanced crystallinity from polar groups .

- The nitrile group (CN) consistently appears in IR spectra at ~2210–2215 cm⁻¹ across analogs, confirming its stability under synthesis conditions .

Biological Activity

4-Methyl-2-(methylsulfanyl)-1,4-dihydropyrimidine-5-carbonitrile is a heterocyclic compound belonging to the pyrimidine family. Its unique structure, featuring both sulfur and nitrogen atoms, has drawn attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is , with a molecular weight of 182.25 g/mol. The IUPAC name reflects its structure and functional groups, which are crucial for its biological activity.

| Property | Value |

|---|---|

| CAS No. | 89079-59-4 |

| Molecular Formula | C8H10N3S |

| Molecular Weight | 182.25 g/mol |

| IUPAC Name | This compound |

Anticancer Activity

Research indicates that dihydropyrimidine derivatives exhibit significant anticancer properties. For instance, related compounds have shown promising results against various cancer cell lines, such as MCF-7 and HepG2. A study reported that certain pyrimidine derivatives had IC50 values as low as 15.3 µM against MCF-7 cells, indicating potent anticancer activity .

Antimicrobial Properties

The compound has also demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria. For example, derivatives of pyrimidines have shown efficacy against E. coli and S. aureus, with notable minimum inhibitory concentrations (MIC) that suggest potential for therapeutic applications .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound may be attributed to its ability to inhibit pro-inflammatory cytokines and mediators. This mechanism is similar to other pyrimidine derivatives that have been investigated for their capacity to modulate inflammatory pathways .

The biological activity of this compound is primarily linked to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes or cancer progression.

- Cell Signaling Modulation : The compound can affect signaling pathways that regulate cell proliferation and apoptosis.

Case Studies

- Anticancer Study : A recent investigation into various pyrimidine derivatives revealed that modifications at the methylthio position significantly enhanced anticancer activity against the MDA-MB453 cell line, with IC50 values reflecting improved potency compared to standard treatments .

- Antimicrobial Research : In a comparative study, several pyrimidine derivatives were tested against common pathogens. The results indicated that compounds similar to this compound exhibited lower MIC values than traditional antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.